Product packaging for hirudin HV3(Cat. No.:CAS No. 134289-40-0)

hirudin HV3

Cat. No.: B1178330
CAS No.: 134289-40-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Hirudin Discovery and Initial Characterization

The journey of hirudin's discovery began in 1884 when Haycraft first identified the anticoagulant properties of leech extract. nih.govwikipedia.org It wasn't until 1904 that this active substance was named "hirudin" by Jacoby. nih.govnih.gov A significant leap in hirudin research occurred in 1955 when Markwardt successfully isolated a relatively pure form of hirudin, paving the way for more detailed studies of this potent thrombin inhibitor. nih.gov The complete amino acid sequence of hirudin was first described in 1984, a crucial step that opened the door to understanding its structure and function. nih.gov Subsequent research led to the discovery of several hirudin subtypes, including Hirudin Variant 1 (HV1), Hirudin Variant 2 (HV2), and Hirudin Variant 3 (HV3), all of which exhibit highly similar core structures and are potent inhibitors of thrombin. nih.gov

The challenge of obtaining large quantities of hirudin from natural sources spurred the development of recombinant DNA technology for its production. wikipedia.orgcreative-diagnostics.com In 1986, the first successful synthesis of recombinant hirudin in Escherichia coli was achieved, yielding a product with antithrombotic properties similar to its natural counterpart. nih.gov This breakthrough was pivotal for the continued investigation and potential therapeutic application of hirudin and its variants.

Overview of Hirudin Variants: Focus on Hirudin HV3 in the Context of Research

Hirudin is not a single molecular entity but rather a family of closely related protein variants. researchgate.net The primary variants found in Hirudo medicinalis are designated as HV1, HV2, and HV3. tandfonline.com These variants share a high degree of sequence homology and a conserved structure, characterized by a compact N-terminal domain with three disulfide bonds and a negatively charged C-terminal tail. wikipedia.orgashpublications.org This structural arrangement is key to their function as highly specific thrombin inhibitors. nih.gov

This compound, also known as hirudin-PA, is a significant member of this family. nih.gov It is distinguished from other variants by specific amino acid substitutions. google.com Research has shown that these subtle differences can influence the molecule's interaction with thrombin. For instance, some studies suggest that this compound may exhibit a higher affinity for thrombin compared to HV1. ashpublications.org The production of recombinant this compound (rHV3) has been a major focus of research, with various expression systems being explored, including E. coli and the yeast Pichia pastoris, to generate sufficient quantities for detailed study. tandfonline.commdpi.comnih.govresearchgate.net

VariantCommon NameKey Distinguishing Features
Hirudin HV1Hirudin-VVOne of the first variants to be fully sequenced. nih.gov
Hirudin HV2Hirudin-ITDiffers from HV1 by several amino acid substitutions. nih.gov
This compoundHirudin-PAPossesses unique amino acid substitutions that may enhance its binding affinity to thrombin. nih.govashpublications.org

Rationale for Academic Investigation of this compound

The academic interest in this compound is driven by its potent and highly specific inhibition of thrombin, a key enzyme in the blood coagulation cascade. ontosight.ai Unlike traditional anticoagulants like heparin, hirudin directly inhibits thrombin without the need for a cofactor like antithrombin III. nih.gov This direct mechanism of action makes this compound a valuable tool for studying the processes of thrombosis and hemostasis.

Furthermore, the ability to produce recombinant this compound allows for detailed structure-function relationship studies. nih.govresearchgate.net By creating specific mutations in the this compound molecule, researchers can investigate the precise roles of individual amino acids in thrombin binding and inhibition. nih.gov This knowledge is crucial for the rational design of novel anticoagulant agents with improved properties.

The investigation of this compound also extends to its potential applications in various research models. Studies have explored its effects in models of thrombosis, inflammation, and even cancer metastasis, where thrombin is known to play a role. creative-diagnostics.comresearchgate.net For example, research has indicated that recombinant hirudin can inhibit the proliferation of certain cancer cells and may have a role in reducing cerebral edema following cerebral hemorrhage. creative-diagnostics.com These diverse areas of investigation underscore the importance of this compound as a subject of ongoing academic research.

Research AreaKey Findings Related to this compoundReference
Thrombin InhibitionThis compound is a potent and direct inhibitor of thrombin, binding to it in a 1:1 stoichiometric ratio. nih.govontosight.ai nih.govontosight.ai
Recombinant ProductionSuccessful expression of recombinant this compound has been achieved in various hosts, including E. coli and Pichia pastoris. tandfonline.commdpi.comnih.gov tandfonline.commdpi.comnih.gov
Structure-Function StudiesComputational and experimental studies are used to identify key residues for PEGylation and to understand the binding interface with thrombin. nih.gov nih.gov
Fusion ProteinsFusing this compound to albumin has been shown to extend its plasma half-life significantly while retaining its antithrombin activity. ashpublications.org ashpublications.org

Properties

CAS No.

134289-40-0

Molecular Formula

C5H12N2.x(HCl)

Synonyms

hirudin HV3

Origin of Product

United States

Ii. Molecular Architecture and Structural Biology of Hirudin Hv3

Amino Acid Sequence Analysis and Variant Comparison of Hirudin HV3

This compound is typically composed of 65 or 66 amino acids, with a molecular weight of approximately 7000 Da. semanticscholar.orgpeerj.com The complete amino acid sequence of hirudin was first described in 1984, leading to the subsequent discovery of several variants, including HV1, HV2, and HV3. nih.govfrontiersin.org These variants share highly similar core sequences while exhibiting some differences, particularly in the N-terminal and C-terminal regions, as well as the central globular domain. nih.govresearchgate.net For example, a newly identified hirudin from Hirudo nipponia, named hirudin-HN, was annotated to this compound from Hirudo medicinalis based on high sequence similarity. semanticscholar.orgpeerj.comnih.govnih.govresearchgate.net Multiple sequence alignments are used to compare the primary structures of different hirudin variants, highlighting conserved residues, including the six cysteine residues and key functional motifs. researchgate.netnih.govresearchgate.netresearchgate.net

Structural Motifs and Their Role in this compound Function (e.g., PKP, DFxxIP)

This compound contains specific structural motifs that are essential for its interaction with thrombin. Two prominent motifs are the Pro-Lys-Pro (PKP) sequence and the DFxxIP motif (where xx represents variable amino acids). semanticscholar.orgresearchgate.netnih.govnih.govresearchgate.net The PKP sequence, located in the middle of the peptide chain, is believed to play a role in maintaining the stability of the hirudin molecule and guiding its precise binding to thrombin. nih.govnih.gov The DFxxIP motif is found in the C-terminus and is involved in blocking the fibrinogen recognition site (exosite I) on thrombin. researchgate.netnih.gov The C-terminus, rich in acidic amino acid residues, interacts with the fibrinogen binding site of thrombin, contributing to its anticoagulant activity. nih.gov

Comparative Structural Analysis of this compound with Other Hirudin Variants (HV1, HV2)

This compound shares structural characteristics with other hirudin variants like HV1 and HV2, all originating from Hirudo medicinalis. nih.govfrontiersin.orgresearchgate.netmdpi.compreprints.org While they have highly similar core sequences, variations exist, particularly at the N- and C-termini and within the central globular domain. nih.govresearchgate.net Comparative sequence alignments highlight these differences and conserved features, such as the six cysteine residues and the PKP and DFxxIP motifs, which are typical across hirudin variants. researchgate.netnih.govresearchgate.netresearchgate.net Despite these structural variations, HV1, HV2, and HV3 generally exhibit comparable thrombin-inhibitory potencies. preprints.org However, differences in structure, such as those observed in the spherical structure domain when comparing hirudin-HN (annotated to HV3) and Hirudin-P6, can exist. researchgate.net

Post-Translational Modifications and Their Impact on this compound Structure and Activity (e.g., Tyrosine Sulfation)

A significant post-translational modification in hirudin is the sulfation of tyrosine residues, particularly at position 63. researchgate.netnih.govresearchgate.net This modification, which occurs in the C-terminal region, is crucial for enhancing the affinity of hirudin for thrombin. researchgate.netnih.gov Tyrosine sulfation in the anionic C-terminus facilitates strong interactions with thrombin exosite I, contributing to the effective blocking of fibrinogen binding. researchgate.net Recombinant hirudins often lack this sulfation, resulting in a reduced affinity for thrombin compared to their naturally sulfated counterparts. nih.govmcmaster.ca The presence and distribution of negatively charged amino acid residues, in combination with sulfated tyrosine, are key factors influencing the binding and inhibitory activity against thrombin. researchgate.net

Computational and Biophysical Methodologies in this compound Structural Elucidation

Computational and biophysical techniques are extensively used to study the structure and dynamics of this compound and its interactions with thrombin. These methods provide detailed insights at the atomic level that are difficult to obtain through experimental methods alone. researchgate.netresearchgate.net Techniques such as homology modeling are employed to predict the three-dimensional structure of hirudin variants like HV3, especially when experimental structures are not available. researchgate.netresearchgate.net Protein-protein docking simulations are used to investigate the binding interactions between this compound and thrombin, helping to visualize and understand how the molecules interact. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational dynamics and interactions of biomolecules, including this compound and its complexes with thrombin. researchgate.netresearchgate.netxjishu.combioline.org.brnih.gov MD simulations can provide a high-resolution dynamic picture of the hirudin-thrombin complex, illustrating the physical movements of atoms and molecules over time. researchgate.netbioline.org.br These simulations help to understand the structural and dynamical properties of the protein interaction and can reveal insights into the mechanism of protein dynamics. researchgate.netresearchgate.net Studies have used MD simulations to investigate changes in the conformational dynamics of the thrombin binding cleft when complexed with hirudin variants or their mutants. bioline.org.br MD simulations can also be used in conjunction with other computational approaches, such as homology modeling and protein-protein docking, to study the structural and functional implications of modifications to this compound, such as the replacement of residues for PEGylation sites. researchgate.netresearchgate.netresearchgate.net Results from MD simulations can help assess the stability of the hirudin-thrombin complex and the effect of amino acid substitutions on binding. researchgate.netnih.gov

Homology Modeling and In Silico Mutagenesis Studies of this compound

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a template) with a similar amino acid sequence. nih.gov In the study of this compound, homology modeling has been employed to predict its 3D structure and its interactions, particularly with thrombin. One study utilized MODELLER software for homology modeling of HV3, using hirudin variant 1 (HV1) (PDB code: 1HRT) as a template due to its high sequence identity (85%) and similarity. nih.gov The resulting HV3 model displayed characteristic structural elements, including a 3-10 helix in the C-terminal region, an anti-parallel beta sheet, and an unstructured C-terminal region, with no alpha helices observed. nih.govresearchgate.net

Research findings from homology modeling and in silico mutagenesis studies on this compound include:

Study ObjectiveMethod UsedKey FindingReference
Predict 3D structure of HV3Homology modeling (MODELLER) with HV1 templateModel shows 3-10 helix (C-term), anti-parallel beta sheet, unstructured C-term; no alpha helix. nih.govresearchgate.net
Identify potential PEGylation sites in HV3In silico mutagenesis (all non-Cys to Cys)Q33 identified as a suitable site for cysteine substitution (Q33C). nih.govmui.ac.ir
Assess impact of Q33C mutation on HV3 structurePROCHECK, Verify3D analyses of mutant modelStereochemical quality maintained; mutation unlikely to affect overall structure. nih.govresearchgate.netmui.ac.ir
Assess impact of Q33C mutation on thrombin bindingProtein-protein docking (ClusPro), LigPlot+Q33C is not involved in the hirudin-thrombin binding pocket. nih.govresearchgate.netmui.ac.ir

These computational studies provide valuable insights into the structural characteristics of HV3 and guide the rational design of hirudin variants with potentially improved properties.

Advanced Spectroscopic and Crystallographic Approaches (if applicable for research)

Advanced spectroscopic and crystallographic approaches provide experimental data on the three-dimensional structure and dynamics of proteins, complementing computational methods like homology modeling. While specific detailed research focusing solely on the spectroscopic or crystallographic analysis of this compound alone is not extensively highlighted in the provided search results, studies on hirudin in general, and its complex with thrombin, demonstrate the application of these techniques which are applicable to understanding HV3.

X-ray crystallography has been instrumental in determining the high-resolution structures of hirudin-thrombin complexes. researchgate.netresearchgate.net These structures reveal the detailed interactions between hirudin's N-terminal domain and the active site of thrombin, as well as the binding of the C-terminal tail to thrombin's anion-binding exosite I. researchgate.netresearchgate.net This bivalent binding mode is key to hirudin's potent inhibitory activity. researchgate.net Crystallographic findings on hirudin variants, including the general structural characteristics shared across the family, provide a strong foundation for understanding the molecular basis of HV3 function. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein structure and dynamics, particularly for proteins in solution. While the search results mention NMR in the context of studying hirudin-thrombin complexes and other proteins, specific detailed NMR studies focused exclusively on the structure or dynamics of isolated this compound were not prominently featured. researchgate.net However, NMR has been used to investigate the conformational dynamics of thrombin binding cleft when complexed with native hirudin and its mutants, indicating its potential applicability in studying HV3 interactions. bioline.org.br

The application of these advanced techniques to hirudin variants, including HV3, allows for the validation of computational models and provides empirical data on the precise atomic arrangements and interactions that govern their biological activity. Facilities equipped for X-ray crystallography and potentially advanced NMR would be essential for conducting such research on this compound. icr.ac.uk

While specific data tables directly from spectroscopic or crystallographic studies focused solely on HV3 were not found in the provided snippets, the principles and findings from studies on other hirudin variants and hirudin-thrombin complexes using these methods are directly relevant to understanding the structural biology of HV3.

Iii. Biosynthesis and Recombinant Expression Systems for Hirudin Hv3

Gene Structure and Transcriptional Regulation of Hirudin HV3

This compound is a naturally occurring isoform of hirudin, a potent thrombin inhibitor originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis. nih.govtandfonline.com The genetic blueprint for hirudin variants is encoded within a gene structure that is conserved among related leech species. mdpi.com Generally, hirudin-like factor genes are characterized by a structure comprising four exons and three introns. mdpi.com

Research into a closely related hirudin from Hirudo nipponia, designated hirudin-HN, which shares high similarity with HV3, provides further insight into the gene's characteristics. nih.govresearchgate.net The full-length complementary DNA (cDNA) for this hirudin was found to be 270-bp, encoding an 89-amino acid protein that includes a 20-amino acid signal peptide. nih.govresearchgate.net The mature protein exhibits the typical structural features of hirudin, such as three conserved disulfide bonds that stabilize the N-terminal compact domain. nih.gov Another study on a candidate hirudin gene from H. nipponia identified a full-length cDNA of 489 bp, which contained a 252-bp open reading frame (ORF) encoding an 83-amino acid polypeptide. nih.gov

The primary structure of the mature hirudin-HN protein shows the highest similarity to hirudin variant HV3. nih.gov Key structural motifs characteristic of hirudins, such as the PKP and DFxxIP motifs, are conserved in these sequences. nih.gov

Transcriptional regulation of hirudin genes appears to be linked to the feeding state of the leech. Studies on hirudin-HN have shown that the abundance of its messenger RNA (mRNA) and the corresponding protein is higher in the salivary glands of leeches during periods of starvation compared to those that are actively feeding or have recently fed. researchgate.net This suggests a regulatory mechanism where the expression of the anticoagulant is upregulated in preparation for a blood meal.

Heterologous Expression of Recombinant this compound (rHV3)

The limited availability of natural hirudin from leeches has driven the development of recombinant DNA technologies to produce this valuable anticoagulant in larger quantities. nih.govtandfonline.com Heterologous expression systems, utilizing both prokaryotic and eukaryotic hosts, have been established to meet the pharmacological and clinical demand for hirudin. nih.govresearchgate.net The choice of expression system is critical for obtaining biologically active recombinant hirudin, as the correct formation of three intramolecular disulfide bonds is essential for its function. mdpi.comnih.gov

Prokaryotic systems, particularly bacteria, are widely used for recombinant protein production due to their rapid growth, high yields, and relatively simple genetic manipulation.

Escherichia coli is a common host for the production of recombinant hirudin. nih.govmdpi.com One strategy for efficient expression and secretion of rHV3 in E. coli involves using the L-asparaginase II signal sequence. nih.gov In this system, a synthetic HV3 coding sequence was fused to the signal sequence and placed under the control of the tac promoter in an expression vector. nih.gov Upon induction with isopropyl-β-D-thiogalactopyranoside (IPTG), the recombinant protein was efficiently secreted into the culture medium. nih.gov This approach yielded approximately 60 mg/L of rHV3 in shake-flask cultures. nih.gov The secreted rHV3 was correctly processed, with the signal sequence accurately removed, resulting in a purified protein with the expected N-terminal amino acid sequence and strong antithrombin activity. nih.gov

Comparative studies have also evaluated different E. coli strains and cultivation temperatures to optimize the production of active hirudin. mdpi.com For instance, hirudin HV1 has been expressed in strains like DH5α and SHuffle® T7, with results indicating that cultivation temperature significantly impacts the inhibitory potency of the produced protein. mdpi.com

Host SystemVector SystemPromoterKey FeaturesYieldReference
Escherichia coli AS1.357pTASH (derived from pkk223-3)tac promoterL-asparaginase II signal sequence for secretion~60 mg/L nih.gov

Bacillus subtilis is another attractive prokaryotic host for producing recombinant proteins, particularly because of its capacity for protein secretion and its status as a "Generally Recognized As Safe" (GRAS) organism. tandfonline.com For the production of rHV3, the gene encoding hirudin variant III was redesigned and synthesized using codons preferred by B. subtilis to enhance expression. researchgate.net The redesigned gene was successfully overexpressed in B. subtilis DB403, yielding a product with strong anticoagulant activity. researchgate.net

A simple and efficient purification process for rHV3 from B. subtilis fermentation broth has been developed. ajol.info This process involves a pretreatment step of heating at a specific temperature and pH, followed by precipitation and a single chromatography step, which can achieve a purity of 95% with a high recovery rate. ajol.info

Purification StepTotal Protein (mg)Total Activity (ATU)Specific Activity (ATU/mg)Recovery Rate (%)Purification Multiple
Fermentation Broth12312500010161001
Pretreatment5.38118750220729522.9
(NH4)2SO4 Precipitation4.671128752417090.323.9
SP Sepharose FF3.951048752655083.926.1
Data adapted from a study on rHV3 purification from Bacillus subtilis. ajol.info

Eukaryotic expression systems, such as yeast, are often employed for producing complex proteins that require post-translational modifications and proper disulfide bond formation, which can be challenging in prokaryotic hosts. mdpi.comnih.gov

The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is a widely used and efficient system for producing recombinant hirudin. researchgate.netnih.govnih.gov Expression vectors like pPIC9K are commonly used, where the hirudin gene is placed under the control of the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. researchgate.netnih.gov The hirudin coding sequence is often fused to the Saccharomyces cerevisiae pre-pro α-mating factor signal sequence to direct secretion of the recombinant protein into the culture medium. nih.gov This system has been used to produce various hirudin variants, with one study reporting the secretion of recombinant hirudin at a level of 1.5 g/liter under optimized fermentation conditions. nih.gov Another study, expressing a candidate hirudin gene from H. nipponia in P. pastoris GS115, achieved a yield of 6.68 mg/L in culture. nih.govnih.gov

Saccharomyces cerevisiae has also been engineered for hirudin production. nih.gov To enhance production levels and stability, a strategy involving chromosomal integration has been employed. In this method, the hirudin expression cassette is targeted to the delta-sequences of the yeast retrotransposon Ty1. nih.gov This approach resulted in strains with multiple copies (five to ten) of the expression cassette integrated into the yeast chromosome. nih.gov The integrated cassettes were stably maintained, and this system led to a more than two-fold increase in hirudin production compared to traditional episomal (plasmid-based) expression systems. nih.gov

Host SystemVector/MethodPromoterKey FeaturesYieldReference
Pichia pastoris GS115pPIC9K vectorAOX1α-mating factor signal sequence for secretion1.5 g/L nih.gov
Pichia pastoris GS115pPIC9K-hirudinAOX1Expression of H. nipponia hirudin6.68 mg/L nih.govnih.gov
Saccharomyces cerevisiaeChromosomal delta-integrationNot specifiedStable integration of 5-10 gene copies>2-fold increase vs. episomal system nih.gov

Eukaryotic Expression Systems for this compound Production

Mammalian Cell Lines (e.g., COS-1 cells) for rHV3 Expression

The expression of recombinant this compound (rHV3) and its fusion proteins has been successfully achieved in mammalian cell lines, which offer the advantage of proper protein folding and post-translational modifications that closely mimic the natural molecule. Among these, COS-1 cells, a fibroblast-like cell line derived from monkey kidney tissue, have been utilized as a host system.

In one notable study, COS-1 cells were used to generate recombinant fusion proteins consisting of hirudin variant 3 (HV3) fused at its C-terminus to rabbit antithrombin (AT). nih.gov This research demonstrated the capability of COS-1 cells to synthesize and secrete these complex chimeric proteins. The expression of these HV3-AT fusion proteins in the conditioned media of the COS-1 cells was confirmed, and the resulting proteins were found to be functionally active, effectively inhibiting thrombin. nih.gov The use of mammalian expression systems like COS-1 and Chinese hamster ovary (CHO)-K1 cells allows for the production of hirudin fusion proteins that are correctly processed and suitable for functional studies. nih.gov

Optimization Strategies for Enhanced rHV3 Yield and Activity

Maximizing the production of biologically active rHV3 requires a multi-faceted optimization approach, encompassing genetic design, protein secretion engineering, and fermentation process control.

The efficiency of protein expression is heavily influenced by the genetic sequence encoding the target protein. Gene design and codon optimization are critical preliminary steps to enhance the translational efficiency of the rHV3 gene in a heterologous host. ubc.canih.gov This process involves replacing native codons in the hirudin gene with those that are more frequently used by the expression host's translational machinery, without altering the final amino acid sequence. ubc.ca Such modifications can prevent potential bottlenecks in protein synthesis caused by the rarity of certain transfer RNAs (tRNAs) in the host organism. absci.com

For instance, the synthetic HV3 coding sequence used for expression in E. coli was designed to facilitate its fusion to a signal sequence. nih.gov While specific codon optimization data for HV3 is not extensively published, the general methodology involves analyzing the codon usage bias of the host (e.g., Pichia pastoris, E. coli, or mammalian cells) and systematically substituting rare codons. This strategy has been shown to significantly improve expression levels for various recombinant proteins. nih.govresearchgate.net

Table 1: Conceptual Example of Codon Optimization for a Partial this compound Sequence

Amino Acid SequenceOriginal DNA Codons (Hypothetical)Optimized DNA Codons for E. coli (Hypothetical)
Val-Val-Tyr-ThrGTT-GTC-TAT-ACGGTT-GTT-TAT-ACC
Asp-Cys-Thr-GluGAC-TGC-ACA-GAAGAT-TGT-ACC-GAA
Ser-Gly-Gln-AsnTCC-GGA-CAA-AATTCT-GGT-CAA-AAT

The secretion of rHV3 into the culture medium simplifies downstream purification processes and can improve protein folding and stability. This is achieved by fusing the rHV3 gene with a signal peptide sequence that directs the nascent polypeptide to the host's secretion pathway. The choice of promoter and signal sequence is crucial for high-level expression and efficient secretion.

Different combinations of promoters and signal peptides have been employed for hirudin variants:

In Saccharomyces cerevisiae, the GAL10 promoter and the mating factor pre-pro leader sequence have been used to achieve secretory production of recombinant hirudin. jmb.or.kr

In Pichia pastoris, the alcohol oxidase (AOX1) promoter, which is strong and tightly regulated by methanol (B129727), is commonly used in conjunction with the Saccharomyces cerevisiae pre-pro alpha-mating factor signal sequence to drive high-level secretion. nih.gov

In Escherichia coli, a system was developed for the efficient secretion of HV3 by fusing its coding sequence to the L-asparaginase II signal sequence, under the control of the tac promoter. nih.gov This resulted in the accurate processing of the signal sequence and the secretion of active rHV3 into the culture medium. nih.gov

Studies have shown that the presence of a signal peptide can increase the production yield of recombinant hirudin compared to cytoplasmic expression. researchgate.nettums.ac.ir Engineering the signal peptide itself, by modifying its components, can further optimize secretion efficiency. nih.gov

To achieve high-density cell growth and maximize rHV3 yield, fermentation processes are meticulously optimized. Fed-batch fermentation is a widely adopted strategy that allows for greater control over nutrient levels, preventing the accumulation of inhibitory byproducts and supporting prolonged protein expression.

In a 7-liter bioreactor for extracellular production of rHV3 in E. coli, an optimal fed-batch fermentation strategy led to an accumulation of extracellular antithrombin activity up to 1.2 x 10⁴ ATU/ml within 24 hours, corresponding to a calculated yield of 915 mg/l. researchgate.net Similarly, fed-batch fermentation of a recombinant yeast strain producing hirudin yielded approximately 234 mg/l of the active protein. jmb.or.kr For a staphylokinase-hirudin fusion protein, optimization of the feeding medium in a fed-batch culture of E. coli resulted in a final expression of 1.48 g/l. academicjournals.org In Pichia pastoris, optimization of fermentation conditions for a recombinant hirudin clone dramatically increased the expression level to 1.5 g/liter . nih.gov These processes typically involve controlling parameters such as pH, temperature, dissolved oxygen (DO), and the feeding rate of a concentrated nutrient solution. academicjournals.org

Purification and Characterization of Recombinant this compound

Following fermentation, a multi-step downstream process is required to isolate and purify rHV3 from the culture supernatant and other host cell proteins. This process typically relies on a series of chromatography techniques that separate proteins based on their physicochemical properties such as charge, size, and hydrophobicity.

A common purification strategy for secreted rHV3 involves an initial clarification step, such as centrifugation or ultrafiltration, to remove cells and large debris. nih.govnih.gov This is followed by several chromatographic steps:

Ion-Exchange Chromatography (IEX): This is often the first capture step. Depending on the buffer pH and the isoelectric point of rHV3, either anion-exchange (e.g., DEAE Sepharose) or cation-exchange (e.g., SP Sepharose) chromatography is used. uobasrah.edu.iq For example, a two-step process using anion exchange chromatography followed by HPLC yielded hirudin with >98% purity. jmb.or.kr In another instance, secreted HV3 was purified using ion-exchange column chromatography after an initial ultrafiltration step. nih.gov Tuning the pH during this step can significantly improve the capture yield. ekb.eg

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is a powerful tool for achieving high purity. It is frequently used as a polishing step in hirudin purification. nih.gov A combination of preparative anion-exchange and reversed-phase HPLC has been used to obtain a highly pure final product. nih.gov

Affinity Chromatography: Immobilized metal affinity chromatography (IMAC) can be used if the recombinant hirudin is expressed with a polyhistidine-tag (His-tag). uobasrah.edu.iqsciedupress.com Heparin-Sepharose chromatography has also been employed, exploiting the affinity of hirudin fusion proteins for heparin. nih.gov

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates proteins based on their size and can be used to remove aggregates or proteins of significantly different molecular weights. nih.gov

Table 2: Summary of Purification Schemes for Recombinant Hirudin Variants

Expression HostPurification StepsPurityOverall Recovery YieldReference
Saccharomyces cerevisiaeAnion Exchange Chromatography, Reversed-Phase HPLC>98%84% jmb.or.kr
Escherichia coliUltrafiltration, Ion-Exchange Chromatography, FPLC Reverse-Phase Chromatography-- nih.gov
Pichia pastorisTwo-step chromatography procedure>97%63% nih.gov
Bacillus subtilisOne-step chromatography95%83.9% researchgate.net
E. coli (with His-tag)Immobilized Metal Affinity Chromatography (IMAC), DEAE Sepharose, SP Sepharose-- uobasrah.edu.iqsciedupress.com
Pichia pastorisUltrafiltration, Gel Filtration Chromatography, Anion Exchange Chromatography>97%>75% nih.gov

Analytical Techniques for rHV3 Purity and Identity Confirmation (e.g., HPLC, SDS-PAGE, Mass Spectrometry)

The confirmation of purity and identity of recombinant Hirudin Variant 3 (rHV3) is a critical step following its expression and purification. A combination of chromatographic and electrophoretic techniques, coupled with mass spectrometry, is typically employed to ensure the homogeneity, correct molecular weight, and primary structure of the protein.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity of rHV3. This technique separates proteins based on their hydrophobicity. The purity of the rHV3 sample is determined by comparing the area of the rHV3 peak to the total area of all peaks in the chromatogram. Studies have demonstrated the successful purification of rHV3 to a high degree of homogeneity, with purity levels often exceeding 95%. nih.gov For instance, rHV3 expressed in Bacillus subtilis was purified to 95.1% purity as determined by HPLC using a Sephasil Peptide C18 column. nih.gov In another study, rHV3 produced in Escherichia coli reached a purity of at least 99% after a three-step purification process, as confirmed by analytical HPLC. researchgate.net

ParameterReported FindingSource
Purity Achieved>99% researchgate.net
Purity Achieved95.1% nih.gov
Column TypeSephasil Peptide C18 nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to assess the molecular weight and purity of rHV3 under denaturing conditions. In this method, the protein is treated with sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge, and then separated through a polyacrylamide gel based on its size. Purified rHV3 typically appears as a single band on an SDS-PAGE gel, indicating a high level of purity. nih.gov

The theoretical molecular weight of the 65-amino acid this compound polypeptide is approximately 7 kDa. However, studies have reported that rHV3 can migrate anomalously on SDS-PAGE, showing an apparent molecular weight that is higher than expected. For example, a recombinant hirudin expressed in Pichia pastoris, with high similarity to HV3, showed a specific band at approximately 15 kDa on a 15% SDS-PAGE gel. nih.gov This discrepancy is often attributed to the unique structural characteristics of hirudin, such as its compact, disulfide-rich structure, which may affect its binding to SDS and its migration through the gel matrix. The formation of dimers or multimers, even under denaturing conditions, has also been suggested as a possible reason for the higher apparent molecular weight. nih.gov

ParameterReported FindingSource
AppearanceSingle band nih.gov
Apparent Molecular Weight~15 kDa nih.gov
Gel Concentration15% nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the definitive confirmation of the identity of rHV3 by providing a precise measurement of its molecular mass. This technique can also be used to identify any post-translational modifications or degradation products. Various MS methods, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are employed for this purpose.

The expected molecular weight of natural this compound is around 7 kDa. nih.gov Mass spectrometric analysis of a candidate hirudin gene from the leech Hirudo nipponia, which showed high homology to this compound, revealed a molecular mass of 8329 Da. nih.gov This value is higher than the predicted molecular weight of the mature protein (6.97 kDa), and the difference may be due to glycosylation or other post-translational modifications occurring in the specific expression system used (Pichia pastoris). nih.gov In contrast, another study identified by-products of recombinant hirudin (variant rHV1) with molecular masses ranging from 5060 to 6835 Da, resulting from proteolytic cleavage. researchgate.net

TechniqueParameterReported FindingSource
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Molecular Mass8329 Da (for a hirudin from H. nipponia with high homology to HV3) nih.gov
Prediction from cDNAMolecular Weight6.97 kDa (for a hirudin from H. nipponia) nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)Molecular Mass of rHV16963.3 Da researchgate.net

Iv. Molecular Mechanisms of Action: Hirudin Hv3 As a Thrombin Inhibitor

Direct and Highly Specific Thrombin Binding by Hirudin HV3

The interaction between hirudin and thrombin is characterized by its high affinity and specificity, forming a stable, non-covalent 1:1 stoichiometric complex. nih.govpeerj.com this compound, like other variants, is recognized as one of the most specific thrombin inhibitors known. nih.gov The binding is exceptionally tight, which is a hallmark of the hirudin family. researchgate.net This specificity arises from a large contact area between the two proteins, involving multiple points of interaction that span different functional regions of the thrombin molecule. researchgate.net The high stability of the hirudin-thrombin complex effectively prevents thrombin from participating in the coagulation cascade, primarily by blocking the conversion of fibrinogen to fibrin (B1330869). nih.govd-nb.info

The structure of hirudin itself is key to this specific binding. It consists of a compact N-terminal domain, stabilized by three disulfide bonds, and a flexible, acidic C-terminal tail. nih.govpeerj.com This dual-domain structure allows hirudin to engage with distinct sites on thrombin simultaneously, contributing to the high degree of specificity and affinity.

Interaction with Thrombin's Catalytic Site and Exosite I by this compound

The inhibitory action of this compound is achieved through a bimodal binding mechanism that targets two critical regions on the thrombin molecule: the catalytic site and the anion-binding exosite I. researchgate.netresearchgate.netnih.gov

N-terminal Domain and the Catalytic Site: The globular N-terminal domain of hirudin (approximately residues 1-49) interacts directly with the active site of thrombin. nih.govresearchgate.net The first few amino-terminal residues insert into the catalytic cleft, forming a parallel β-strand with residues of thrombin and effectively blocking access for its natural substrates. peerj.com This direct occlusion of the active site is the primary mechanism for inhibiting thrombin's proteolytic activity on both small synthetic substrates and large protein substrates like fibrinogen. nih.govcore.ac.uk

C-terminal Tail and Exosite I: The extended, acidic C-terminal tail of hirudin binds to a region on thrombin known as the anion-binding exosite I. researchgate.netnih.gov This exosite is functionally independent of the catalytic site and serves as the recognition and binding site for fibrinogen. nih.gov The C-terminal tail of hirudin, rich in acidic amino acid residues, forms strong ionic and hydrophobic interactions with the positively charged exosite I. researchgate.net By occupying this site, the hirudin C-terminus acts as a competitive inhibitor of fibrinogen binding, thereby preventing clot formation. researchgate.netnih.gov Studies on the C-terminal triskaidecapeptide (13 residues) of HV3 have confirmed its high affinity for thrombin's exosite I. mcmaster.canih.gov

Allosteric Modulation of Thrombin Activity by this compound Binding

This interaction at exosite I is particularly crucial for inhibiting the cleavage of large substrates like fibrinogen, without necessarily affecting the hydrolysis of small chromogenic substrates if only the C-terminal fragment is used. nih.govcore.ac.uk The complete hirudin molecule, however, blocks both functions simultaneously. This dual-site interaction, which links the catalytic center to the substrate-recognition exosite, is the basis for hirudin's potent and comprehensive inhibition of all of thrombin's physiological functions, including fibrin formation and the activation of coagulation factors. nih.gov

Kinetic Analysis of Thrombin Inhibition by this compound

The inhibition constant (Ki) is a direct measure of an inhibitor's potency. Hirudin variants are known for their extremely low Ki values, indicating very tight binding. Recombinant hirudins, which are not sulfated on the C-terminal tyrosine residue (if present), generally show slightly higher Ki values (lower affinity) than their natural, sulfated counterparts. nih.govdiva-portal.org

A comparative study of recombinant hirudin analogs determined the Ki for recombinant hirudin variant 3 (rHV-3) to be 0.0593 pM. nih.gov This value underscores the exceptionally strong inhibitory capacity of HV3, even in its non-sulfated recombinant form.

Comparative Analysis of Thrombin Inhibition Mechanisms among Hirudin Variants

While all hirudin variants share the same fundamental mechanism of thrombin inhibition, subtle differences in their amino acid sequences lead to variations in their inhibitory potency. The main natural isoforms are HV1, HV2, and HV3. researchgate.net

A key differentiator among variants is the composition of the C-terminal tail. For example, the lack of a tyrosine residue in the C-terminal region of HV3 means it cannot undergo sulfation, a post-translational modification present in some natural variants (like HV1) that enhances binding to exosite I. diva-portal.orgtandfonline.com Despite this, HV3 remains a highly potent inhibitor.

Kinetic studies comparing recombinant variants have provided direct insights into their relative strengths. One study that created hybrid molecules of HV1 and HV3 found that rHV-3 (Ki = 0.0593 pM) is a more potent inhibitor than rHV-1 (Ki = 0.148 pM). nih.gov The most potent analog in this study was CX-397, which combined the N-terminus of HV-1 with the C-terminus of HV-3, yielding a Ki of 0.0433 pM. nih.gov This suggests that the C-terminal half of HV3 contributes significantly to the high-affinity interaction with thrombin. In contrast, another study found that a mutant recombinant hirudin (modified at Lys47) had a higher Ki value (19 pM), indicating weaker inhibition. nih.gov

V. Engineering and Design of Novel Hirudin Hv3 Derivatives and Analogs

Rational Design Principles for Hirudin HV3 Modification

Rational design of hirudin derivatives and analogs is guided by a detailed understanding of the interaction between hirudin and thrombin, particularly the binding sites involved. Hirudin is a bivalent inhibitor, interacting with both the active site and exosite 1 (fibrinogen-binding site) of thrombin. d-nb.info The N-terminal region of hirudin is crucial for plugging into the active site, while the C-terminal tail, rich in acidic residues, binds to exosite 1. d-nb.infonih.gov Structural insights from co-crystallographic data of the hirudin-thrombin complex have illuminated key hydrophilic and hydrophobic interactions that inform modification strategies. d-nb.info

Modifications are often designed to enhance specific interactions, improve stability, alter pharmacokinetic profiles, or introduce targeted delivery mechanisms. For instance, understanding the role of specific amino acid residues in thrombin binding allows for targeted substitutions to modulate affinity or specificity. Similarly, fusing HV3 to other proteins or peptides is rationally designed to impart new functionalities, such as extended circulation time or localized activation. tandfonline.comashpublications.org

Mutagenesis Studies on this compound for Enhanced Properties

Mutagenesis studies are a fundamental approach to investigate the structure-function relationship of HV3 and to create variants with enhanced therapeutic properties. By altering specific amino acid residues in the HV3 sequence, researchers can probe their roles in thrombin binding, stability, and other characteristics. nih.gov

Effects of Specific Amino Acid Substitutions on this compound Functionality

Amino acid substitutions can significantly impact the functionality of HV3. For instance, the lack of sulfation on tyrosine 63 in recombinant hirudin, compared to natural hirudin, reduces its binding affinity to thrombin. nih.gov Studies have shown that chemical modifications like nitration or iodination at Tyr-63 can restore or even exceed the thrombin affinity of natural hirudin, likely by increasing the negative charge at this position, mimicking sulfation. nih.gov Conversely, nitration of Tyr-3 can reduce thrombin affinity, suggesting distinct roles for tyrosine residues at different positions. nih.gov

Substitution of the highly conserved Tyr-3 residue with phenylalanine (Phe) or tryptophan (Trp) has been shown to independently increase hirudin-thrombin affinity. nih.gov Kinetic analysis revealed that enhanced binding by modified hirudin (e.g., nitro-Tyr-63) is often due to an increased association rate with thrombin, while reduced binding (e.g., nitro-Tyr-3) can result from a large increase in the dissociation rate. nih.gov These findings highlight the importance of specific amino acids in both the N- and C-terminal regions for optimal interaction with thrombin. nih.gov

Fusion Protein Strategies Involving this compound

Fusion protein strategies involve genetically linking the HV3 sequence to other protein domains or peptides to create chimeric molecules with novel or improved properties. This approach has been widely explored to address limitations of native or recombinant hirudin, such as short half-life and potential for bleeding complications. tandfonline.comnih.gov

Fusion with Serum Albumin for Altered Pharmacokinetic Profiles in Research Models

Fusion of HV3 with serum albumin, such as human serum albumin (HSA) or rabbit serum albumin (RSA), has been investigated as a strategy to extend the plasma half-life of HV3 in research models. ashpublications.orgnih.gov Albumin has a naturally long circulation time, and fusing a therapeutic protein to it can impart this characteristic to the fusion molecule. ashpublications.org

Studies in rabbits with a fusion protein consisting of HV3 linked via its C-terminus to RSA (HLA) demonstrated a significantly extended catabolic half-life of 4.60 ± 0.16 days, representing a substantial increase compared to unfused hirudin. ashpublications.orgnih.gov This indicates that albumin fusion is an effective method for prolonging the in vivo circulation of HV3-based molecules in research settings. ashpublications.org

The orientation of the fusion can impact activity and pharmacokinetics. For instance, a study comparing N-terminal and C-terminal fusions of a related polypeptide (HM-3) with HSA showed differences in half-life and antitumor activity in mice, with the C-terminal fusion (HM-3-HSA) exhibiting a longer half-life (17 hours vs 14 hours for HSA-HM-3) and higher activity. mdpi.com While this study was not specifically on HV3, it illustrates the principle that fusion orientation matters for pharmacokinetic and functional outcomes.

Fusion with Other Protein Domains (e.g., Antithrombin, Serpins, RGD, FXIa cleavage sites)

Fusion of HV3 or its components with other protein domains has been explored to create multifunctional molecules or to enable localized activation.

Antithrombin and Serpins: Fusion proteins consisting of HV3 fused to antithrombin (AT) or variants of alpha-1 proteinase inhibitor (API), a member of the serpin superfamily, have been generated. nih.govnih.gov For example, recombinant fusion proteins of HV3 fused at its C-terminus to wild-type rabbit AT (HAT) or a mutant AT (HAT(H)) showed a greatly increased ability to inhibit thrombin in amidolytic activity assays compared to recombinant AT alone. nih.gov These fusion proteins inhibited thrombin primarily via their hirudin domains. nih.gov Fusing the C-terminal triskaidecapeptide of HV3 to API variants has also been shown to increase their effectiveness as thrombin inhibitors, although the enhancement was less pronounced than with fusions involving heparin cofactor II (HCII). nih.govmcmaster.ca This suggests that the orientation and specific interacting motifs within the fusion partner are critical for optimal inhibitory activity. mcmaster.ca

RGD Peptide: Fusion of the Arg-Gly-Asp (RGD) sequence, which binds to platelet integrin glycoprotein (B1211001) IIb/IIIa, to hirudin variants has been investigated to create bifunctional molecules that inhibit both thrombin and platelet aggregation. nih.govajol.info A recombinant RGD-hirudin molecule, constructed by fusing the RGD sequence to HV2, showed enhanced effectiveness in preventing thrombosis compared to wild-type hirudin in research models. nih.gov While this example is with HV2, the principle is applicable to HV3 for potentially creating molecules with dual anticoagulant and anti-platelet activities.

FXIa Cleavage Sites: Incorporating specific cleavage sites recognized by proteases involved in coagulation, such as Factor XIa (FXIa), into HV3 fusion proteins is a strategy to create prodrugs that are activated specifically at the site of thrombosis. nih.govfrontiersin.org For instance, a fusion protein (EPR-HV3HSA) was constructed with an FXIa cleavage site (EPR peptide) positioned N-terminal to HV3, fused to HSA for extended half-life. nih.govfrontiersin.org This design aimed to release active HV3 at the thrombus site via FXIa-mediated cleavage, potentially limiting systemic bleeding side effects. nih.govfrontiersin.org Studies in mice showed that FXIa-cleavable EPR-HV3HSA reduced thrombosis in models of arterial and organ thrombosis, while a non-cleavable control was ineffective. nih.govnih.gov This indicates that releasing the N-terminal block to HV3 activity using FXIa can be an effective strategy to localize its action. nih.govfrontiersin.org However, plasma instability of the exposed EPR blocking peptide was noted as a potential limitation compared to a previously described plasmin-activatable fusion. nih.govnih.gov

Development of Hybrid Hirudin Molecules Incorporating this compound Sequences

The creation of hybrid hirudin molecules involves combining sequences from different hirudin variants or fusing hirudin sequences with other proteins or peptides to generate molecules with enhanced or novel properties. This strategy leverages the distinct characteristics of different regions of the hirudin molecule, such as the thrombin-binding sites located in both the N-terminal globular domain and the C-terminal tail. tandfonline.comnih.govgoogle.com

One approach involves creating fusions of HV3 sequences with other proteins to extend the half-life or enable targeted delivery. For instance, fusion proteins linking HV3 to albumin have been explored to increase persistence in circulation. frontiersin.orgashpublications.org A study demonstrated that fusing HV3 via its C-terminus to rabbit serum albumin (HLA) resulted in a protein that inhibited both the amidolytic and fibrinogenolytic activities of thrombin and exhibited a significantly extended catabolic half-life in rabbits compared to native hirudin. ashpublications.org Another strategy involves incorporating cleavage sites into fusion proteins, allowing for the release of active hirudin at specific sites, such as thrombosis sites, potentially reducing systemic bleeding risks. nih.govfrontiersin.orgresearchgate.net Fusion proteins incorporating an FXIa cleavage site N-terminal to HV3 fused with human serum albumin (FXIa-cleavable EPR-HV3HSA) have shown reduced time to occlusion in murine models and decreased fibrin (B1330869) deposition, suggesting that targeted release of HV3 activity can mitigate bleeding side-effects. nih.govfrontiersin.org Similarly, a fusion protein of Annexin V-hirudin 3-ABD (hAvHA) was constructed for targeted delivery to coagulation sites and prolonged circulation through binding to albumin. nih.govfrontiersin.org This construct is designed to be activated by FXa-mediated cleavage at the clotting site, ensuring localized release of active hirudin. nih.govfrontiersin.org

Hybrid molecules have also been designed by combining sequences from different hirudin variants. For example, CX-397, a recombinant hirudin analog, is described as having a hybrid sequence of hirudin variants 1 and 3. This hybrid molecule demonstrated stronger and more specific thrombin inhibition compared to either HV1 or HV3 individually in animal models. tandfonline.commcmaster.ca

The fusion of the C-terminal triskaidecapeptide of HV3 to other proteins, such as alpha1-proteinase inhibitor, has also been investigated to enhance thrombin inhibition rates. nih.gov Studies have shown that fusing HV3 residues 54-66 to alpha1-proteinase inhibitor variants significantly increased the rate of thrombin inhibition. nih.gov

These examples highlight the versatility of using HV3 sequences in the design of hybrid molecules to achieve desired pharmacological profiles, including improved pharmacokinetics, targeted action, and potentially reduced side effects.

Here is a table summarizing some examples of hybrid molecules incorporating hirudin or HV3 sequences:

Hybrid Molecule NameCompositionKey Feature / GoalResearch FindingSource
HLA (HV3-Albumin Fusion)HV3 linked via C-terminus to rabbit serum albuminExtended plasma half-lifeInhibited thrombin activity; > two orders of magnitude increase in half-life in rabbits. ashpublications.org ashpublications.org
FXIa-cleavable EPR-HV3HSAFXIa cleavage site N-terminal to HV3 fused with human serum albuminTargeted activation at thrombosis site, reduced bleeding riskReduced time to occlusion and fibrin deposition in murine models. nih.govfrontiersin.org nih.govfrontiersin.org
hAvHA (Annexin V-hirudin 3-ABD)Annexin V-hirudin 3-Albumin Binding DomainTargeted delivery to coagulation sites, prolonged circulation, FXa-mediated activationBound procoagulant platelets and albumin; prevented thrombi formation in rats; extended effective time. nih.govfrontiersin.orgresearchgate.net nih.govfrontiersin.orgresearchgate.net
CX-397Hybrid sequence of hirudin variants 1 and 3Enhanced thrombin inhibition strength and specificityInhibited thrombin more strongly and specifically than HV1 or HV3 in animal models. tandfonline.commcmaster.ca tandfonline.commcmaster.ca
API-HV3 (API-HV3 54-66 Fusion)Alpha1-proteinase inhibitor fused with HV3 residues 54-66Increased serpin-mediated rate of thrombin inhibitionApproximately 3-fold increase in thrombin inhibition rate. nih.gov nih.gov

In Silico Approaches to Design and Predict Properties of this compound Mutants and Analogs

Computational methods, or in silico approaches, play a crucial role in the rational design and prediction of properties of this compound mutants and analogs. These methods allow researchers to model the three-dimensional structure of HV3, simulate its interactions with thrombin, and predict the effects of amino acid substitutions or other modifications before experimental synthesis and testing. bioline.org.brmui.ac.irnih.govresearchgate.net This can significantly accelerate the development process and reduce the resources required.

One application of in silico design is the identification of suitable sites for chemical modifications, such as PEGylation, which can improve pharmacokinetic properties and potentially reduce immunogenicity. researchgate.netmui.ac.irnih.govresearchgate.netresearchgate.net A study utilized a computational approach to identify a single potential PEGylation site in HV3 for replacement by a cysteine residue. mui.ac.irnih.govresearchgate.net Using homology modeling, the researchers replaced non-cysteine residues with cysteine and evaluated the resulting models based on stereochemical quality and receptor binding through protein-protein docking. mui.ac.irnih.govresearchgate.net Multiple sequence alignment and disulfide bond prediction were also performed. mui.ac.irnih.govresearchgate.net The study identified Q33C as a promising site for PEGylation, located on the protein surface and not involved in the hirudin-thrombin binding pocket or disulfide bond formation, suggesting that this substitution would likely not affect biological activity. mui.ac.irnih.govresearchgate.net

In silico methods are also employed to design and evaluate the potential immunogenicity of hirudin variants and modified peptides. science.govbioline.org.br By analyzing potential epitopes and their interactions with MHC molecules through molecular dynamics simulations, researchers can design modified peptide ligands with reduced antigenicity. bioline.org.br For example, in silico mutation of HV3 epitopes and subsequent molecular dynamics simulations were used to identify mutated epitopes with potentially lower antigenicity. bioline.org.br

Computational modeling is further used to study the structure-activity relationships of hirudin and its mutants. By building 3D structures of native and mutant hirudins and performing docking studies with thrombin, researchers can gain insights into how specific mutations affect binding affinity and inhibitory activity. bioline.org.brmui.ac.irnih.gov Molecular dynamics simulations can provide a deeper understanding of the conformational dynamics of the thrombin binding cleft when complexed with hirudin or its mutants. bioline.org.br

These in silico studies provide valuable data for guiding the experimental design of HV3 mutants and analogs, allowing for the prediction of structural stability, binding characteristics, and potential immunogenicity.

Here is a table illustrating the application of in silico methods in HV3 engineering:

In Silico Method AppliedPurposeKey Findings / Application to HV3Source
Homology ModelingPredict 3D structure of HV3 and its mutantsUsed to model HV3 and cysteine analogues for PEGylation site identification. mui.ac.irnih.govresearchgate.net mui.ac.irnih.govresearchgate.net
Protein-Protein Docking (ClusPro)Investigate receptor binding (HV3-Thrombin interaction)Used to assess thrombin binding of HV3 cysteine analogues, identifying sites not involved in the binding pocket. mui.ac.irnih.govresearchgate.net mui.ac.irnih.govresearchgate.net
Multiple Sequence Alignment (ClustalW)Analyze conservation of amino acid residuesShowed Q33 in HV3 is not a conserved residue, supporting its potential as a modification site. mui.ac.irnih.govresearchgate.net mui.ac.irnih.govresearchgate.net
Disulfide Bond PredictionPredict formation of disulfide bonds in modified HV3Used to confirm that potential modification sites like Q33 are not involved in disulfide bonds. mui.ac.irnih.govresearchgate.net mui.ac.irnih.govresearchgate.net
PROCHECK and Verify3DAssess stereochemical quality and correctness of protein modelsUsed to validate the quality of homology models for native and mutant HV3. mui.ac.irnih.govresearchgate.net mui.ac.irnih.govresearchgate.net
LigPlot+ and PyMOLVisualize protein-protein interactionsUsed to visualize the interaction between HV3 models and thrombin, aiding in site selection for modification. mui.ac.irnih.govresearchgate.net mui.ac.irnih.govresearchgate.net
Immunoinformatic Tools / IEDBIdentify and characterize potential epitopes, predict antigenicityUsed to identify immunodominant epitopes in HV3 and design mutations with potentially reduced antigenicity. science.govbioline.org.br science.govbioline.org.br
Molecular Dynamics SimulationInvestigate conformational dynamics and stability of protein complexesUsed to study the stability and binding characteristics of HV3 epitopes and their modified ligands with MHC molecules. bioline.org.br bioline.org.br

Vi. Investigational Biological Activities and Research Applications of Hirudin Hv3 Excluding Clinical Human Trials

Anticoagulant and Antithrombotic Effects in In Vitro Systems and Experimental Models

Hirudin HV3's primary mechanism of action is the direct inhibition of thrombin, a critical enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869). ontosight.ai This inhibitory action effectively prevents the formation of fibrin clots. ontosight.ai Unlike heparin, another commonly used anticoagulant, hirudin's activity is independent of antithrombin III. nih.gov

Modulation of Coagulation Parameters in Experimental Plasma (e.g., APTT, PT, TT)

In vitro studies using experimental plasma have demonstrated the potent anticoagulant effects of recombinant hirudin. Recombinant hirudin has been shown to significantly prolong key coagulation parameters, including the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT). creative-diagnostics.comlabinsights.nl The aPTT test evaluates the intrinsic and common pathways of the coagulation cascade, while the PT test assesses the extrinsic and common pathways. medschool.copathologytestsexplained.org.au The TT measures the final step of clot formation, the conversion of fibrinogen to fibrin by thrombin. medschool.co The prolongation of these clotting times directly reflects hirudin's ability to inhibit thrombin and interfere with the coagulation process. creative-diagnostics.comlabinsights.nl

Table 1: Effect of Recombinant Hirudin on Coagulation Parameters in Experimental Models

Coagulation Parameter Effect of Recombinant Hirudin Pathway(s) Assessed
Activated Partial Thromboplastin Time (aPTT) Prolonged Intrinsic and Common
Prothrombin Time (PT) Prolonged Extrinsic and Common

Inhibition of Fibrin Clot Formation in Experimental Settings

By directly binding to and inhibiting thrombin, this compound effectively prevents the conversion of fibrinogen into fibrin, which is the primary structural component of a blood clot. ontosight.ai This action disrupts the final common pathway of the coagulation cascade, thereby inhibiting the formation and polymerization of the fibrin meshwork that stabilizes a thrombus. nih.gov

Effects on Thrombus Formation in Animal Models (non-clinical)

The antithrombotic efficacy of hirudin and its variants has been demonstrated in various non-clinical animal models of thrombosis. In rat models of both venous and arterial thrombosis, recombinant hirudin has been shown to have a significant antithrombotic effect. creative-diagnostics.comlabinsights.nlfrontiersin.org For instance, a fusion protein containing hirudin variant 3 (EPR-HV3HSA) was found to reduce the time to occlusion in ferric chloride-treated murine arteries and decrease fibrin deposition in a murine endotoxemia model. nih.govmcmaster.canih.gov These findings in animal models corroborate the in vitro anticoagulant data and highlight the potential of this compound in preventing and treating thrombotic events. frontiersin.org

Anti-Apoptotic Properties in Cellular Research Models

Beyond its well-established anticoagulant effects, research has uncovered cytoprotective properties of hirudin, specifically its ability to inhibit apoptosis, or programmed cell death, in various cell culture models. nih.govscielo.br This anti-apoptotic effect appears to be linked to its ability to antagonize thrombin, which can induce apoptotic pathways in certain cells. scielo.br

Regulation of Pro- and Anti-Apoptotic Gene Expression (e.g., Bax, Bcl-2) by this compound

Studies investigating the molecular mechanisms of hirudin's anti-apoptotic effects have focused on its influence on the expression of key regulatory genes in the apoptotic process, such as those from the Bcl-2 family. Research has shown that recombinant hirudin variant III (rHV3) can modulate the expression of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2. nih.gov In a study using primary rat lens epithelial cells, rHV3 treatment was found to significantly decrease the upregulation of Bax and increase the downregulation of Bcl-2 that was induced by galactose. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. brieflands.com By shifting this ratio towards cell survival, hirudin demonstrates a protective effect at the genetic level. nih.govdovepress.comnih.gov

Table 2: Effect of rHV3 on Apoptotic Gene Expression in Rat Lens Epithelial Cells

Gene Function Effect of rHV3 Treatment
Bax Pro-apoptotic Decreased Upregulation

This compound's Influence on Cellular Apoptosis Pathways

Hirudin's anti-apoptotic activity is thought to be mediated through its inhibition of thrombin, which can trigger cell death pathways. scielo.br One proposed mechanism involves the mitochondrial pathway of apoptosis. By regulating the expression of Bcl-2 and Bax, hirudin may inhibit the release of pro-apoptotic factors from the mitochondria. nih.gov Furthermore, research suggests that hirudin can attenuate apoptosis in human microvascular endothelial cells by blocking the JAK2/STAT signaling pathway, which can be activated by thrombin. nih.govscielo.br However, studies also indicate that other signaling pathways may be involved in hirudin's anti-apoptotic effects. nih.govscielo.br

Anti-Proliferative and Anti-Metastatic Activities in In Vitro Tumor Models

The role of thrombin in tumor progression and metastasis has prompted research into the anti-cancer potential of its inhibitors, such as hirudin. Thrombin can promote tumor growth by enhancing the adhesion of cancer cells to platelets and endothelial cells. tandfonline.comtandfonline.com Hirudin's ability to inhibit thrombin suggests it may interfere with these processes. tandfonline.com

Recombinant hirudin, which includes variants like HV3, has demonstrated direct effects on cancer cell viability. Studies have shown that it can significantly inhibit the proliferation of human hepatoma SMMC-7721 cells and promote their apoptosis. creative-diagnostics.comlabinsights.nl Furthermore, recombinant hirudin was found to effectively reverse the growth-promoting and apoptosis-resisting effects induced by thrombin in these cells. creative-diagnostics.comlabinsights.nl The mechanism appears to involve the modulation of apoptosis-related genes, with hirudin treatment leading to decreased expression of the anti-apoptotic gene Bcl-2 and increased expression of the pro-apoptotic gene Bax. creative-diagnostics.comlabinsights.nl Research has also documented hirudin's inhibitory effects on the proliferation of lung cancer cells, melanoma cells, and laryngeal cancer cells in various experimental models. tandfonline.com

Protease-Activated Receptors (PARs), particularly PAR-1, are a family of G protein-coupled receptors that are activated by proteases like thrombin and are implicated in cancer progression. frontiersin.orgfrontiersin.orgnih.gov The activation of PAR-1 on tumor cells is associated with increased invasiveness and metastasis. nih.gov Research has shown that recombinant hirudin can reduce the expression of PAR-1 in laryngeal cancer cells. creative-diagnostics.comlabinsights.nl By inhibiting thrombin, hirudin blocks the activation of PAR-1, which in turn can suppress downstream signaling pathways that promote tumor growth and metastasis. frontiersin.org For instance, tumor cell apoptosis mediated by PAR-1 activation has been linked to the JAK2/STAT1 pathway, and hirudin has been shown to block this pathway by antagonizing thrombin. frontiersin.orgnih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), such as MMP-2, are key regulators of this process. Thrombin can stimulate angiogenesis and increase the expression of VEGF. frontiersin.org Hirudin, by inhibiting thrombin, can counteract these effects. Studies have demonstrated that the hirudin-mediated reduction of PAR-1 expression in laryngeal cancer cells leads to the subsequent inhibition of VEGF and MMP-2 expression. creative-diagnostics.comlabinsights.nl This ultimately hinders the proliferation and metastatic potential of these cancer cells. creative-diagnostics.comlabinsights.nl Similarly, in HepG2 hepatocellular carcinoma cells, hirudin treatment has been shown to significantly down-regulate the expression of VEGF mRNA and protein, suggesting that its anti-cancer activity is partly due to the inactivation of the VEGF pathway. frontiersin.org

Table 1: Investigated Anti-Tumor Activities of Recombinant Hirudin in In Vitro Models

Cell Line Investigated Effect Key Findings References
SMMC-7721 (Human Hepatoma) Proliferation & Apoptosis Inhibited proliferation, promoted apoptosis, and reversed thrombin-induced growth promotion. Modulated Bcl-2 and Bax expression. creative-diagnostics.com, labinsights.nl
Laryngeal Cancer Cells PAR-1, VEGF, MMP-2 Expression Reduced expression of PAR-1, leading to decreased VEGF and MMP-2 expression, thereby inhibiting cell metastasis. creative-diagnostics.com, labinsights.nl
HepG2 (Hepatocellular Carcinoma) Proliferation & Angiogenesis Inhibited proliferation, migration, and invasion in a dose-dependent manner. Down-regulated VEGF mRNA and protein expression. frontiersin.org
B16F10 (Melanoma) Cell Adhesion Decreased cancer cell adhesion in the blood. tandfonline.com

Research into Anti-Fibrotic Mechanisms of this compound in Experimental Systems

Hirudin has demonstrated significant anti-fibrotic effects in various experimental models of fibrotic diseases, including renal interstitial fibrosis and idiopathic pulmonary fibrosis. frontiersin.orgnih.gov The proposed mechanisms involve the inhibition of inflammatory processes and the reduction of extracellular matrix (ECM) deposition. researchgate.net In a rat model of renal interstitial fibrosis, hirudin treatment was shown to suppress fibrosis by inhibiting the pro-inflammatory pathway and reducing the expression of transforming growth factor-beta 1 (TGF-β1) and fibronectin 1. researchgate.net Further studies on pulmonary fibrosis models revealed that hirudin can inhibit fibroblast senescence by activating the PGC1-alpha/Sirt3 pathway, suggesting a novel mechanism for its anti-fibrotic effects. mdpi.com A fusion protein of hirudin and human manganese superoxide (B77818) dismutase (rhSOD2-hirudin) was also found to decrease lung inflammation and fibrosis in a mouse model, highlighting the potential of hirudin-based therapies for fibrotic conditions. nih.gov

Table 2: Hirudin's Anti-Fibrotic Effects in Experimental Models

Disease Model Key Findings Putative Mechanism References
Renal Interstitial Fibrosis (Rat) Decreased fibrosis, inflammation, EMT, and cell apoptosis. Reduced expression of TGF-β1, fibronectin 1, and PAR-1. frontiersin.org, researchgate.net
Idiopathic Pulmonary Fibrosis (Rat) Reduced fibrin deposition and accelerated collagen degradation. Decreased thrombin expression and PAI-1 content and activity. frontiersin.org
Pulmonary Fibrosis (Mouse) Inhibited fibroblast senescence. Activation of the PGC1-alpha/Sirt3 signaling pathway. mdpi.com

Exploration of this compound in Other Experimental Disease Models

The therapeutic potential of hirudin variants, including HV3, has been explored in a range of other experimental disease models.

Diabetic Complications: Recombinant hirudin variant III (rHV3) has been specifically studied for its effect on diabetic cataracts in rats. researchgate.net When administered as eye drops, rHV3 was found to protect against the development of streptozotocin-induced diabetic cataracts. researchgate.net The mechanism involved an increase in the activities of antioxidant enzymes like SOD and GSH-Px and a decrease in aldose reductase (AR) activity and malondialdehyde (MDA) levels in the lens. researchgate.net In models of diabetic kidney disease (DKD), hirudin improved renal function and suppressed the expression of markers associated with ECM deposition, such as fibronectin and type IV collagen, by inhibiting the HIF-1α/VEGF signaling pathway. frontiersin.orgnih.govnih.gov

Acute Lung Injury (ALI): In rat models of ALI induced by endotoxins, hirudin demonstrated a protective effect. frontiersin.orgnih.gov It was found to significantly decrease the abnormal expression of PAR-1 mRNA in lung tissue. frontiersin.orgnih.gov This was accompanied by a reduction in the levels of the pro-inflammatory cytokine TNF-α and matrix metalloproteinase-12 (MMP-12), indicating that hirudin can inhibit inflammation and fibrosis associated with lung injury. frontiersin.orgnih.gov

Myocardial Infarction: In a rat model of myocardial infarction induced by isoproterenol, hirudin showed protective effects. nih.gov The mechanism was linked to the activation of the Nrf2 signaling pathway. nih.gov While hirudin has been investigated as an adjunct to thrombolytic therapy for myocardial infarction, this area primarily involves clinical trials, which are beyond the scope of this section. nih.gov

Cerebral Hemorrhage: Hirudin has been shown to be effective in experimental models of cerebral hemorrhage in rats. creative-diagnostics.comnih.gov It was found to inhibit the apoptosis of neurocytes and reduce cerebral edema. creative-diagnostics.comnih.gov The mechanism may involve the inhibition of the JAK2/STAT3 signaling pathway. nih.gov More recent studies in a rat model of subarachnoid hemorrhage (SAH) found that hirudin alleviates early brain injury by suppressing microglia activation and inhibiting pyroptosis through the regulation of the NLRP3 inflammasome. nih.gov

Role of this compound in Understanding Thrombin Biology and Coagulation Cascade

This compound, as a highly specific and potent thrombin inhibitor, serves as an invaluable tool for studying the intricate roles of thrombin in the coagulation cascade and other biological processes. nih.govontosight.ai Unlike anticoagulants such as heparin, hirudin's inhibitory action does not require a cofactor like antithrombin III. nih.gov It forms a stable, high-affinity 1:1 stoichiometric complex with thrombin, effectively blocking its activity. nih.gov

The unique structure of hirudin allows it to bind to two distinct sites on the thrombin molecule: its compact N-terminal domain binds to the catalytic active site of thrombin, while its acidic C-terminal tail interacts with the fibrinogen-binding site (exosite I). nih.gov This dual-site interaction accounts for its high specificity and potency. nih.gov By directly and specifically inhibiting thrombin, hirudin prevents the conversion of fibrinogen to fibrin, a crucial step in the formation of a blood clot, thus halting both the internal and external coagulation pathways. nih.govajol.info The use of hirudin variants like HV3 in research has been instrumental in dissecting the multifaceted functions of thrombin, not only in hemostasis and thrombosis but also in inflammation, cell proliferation, and signaling. nih.govgoogle.com

Vii. Methodological Advancements in Hirudin Hv3 Research

Transcriptomic Analysis of Hirudin HV3 Expression in Leeches and Recombinant Hosts

Transcriptomic analysis has become a pivotal tool for understanding and optimizing the expression of Hirudin Variant 3 (HV3). This method allows for a comprehensive, high-throughput examination of gene expression, providing insights into the molecular mechanisms governing HV3 production in both its native leech species and in recombinant host systems.

In the context of leeches, such as Hirudo medicinalis and Hirudo nipponia, transcriptome sequencing of salivary glands has been instrumental in identifying and characterizing hirudin variants, including HV3. semanticscholar.orgnih.gov For instance, a study on Hirudo nipponia utilized transcriptome data from salivary glands to identify a transcript, Unigene5370, which was annotated as this compound. nih.gov This approach not only confirms the presence of HV3 but also provides a foundation for studying its expression patterns under different physiological conditions, such as starvation versus feeding states. semanticscholar.org The analysis of differentially expressed genes (DEGs) using methods like fragments per kilobase of transcript per million fragments mapped (FPKM) helps in quantifying the expression levels of hirudin genes across different developmental stages (larval, young, and adult) of the leech. frontiersin.org

In recombinant hosts, particularly the yeast Pichia pastoris, transcriptomic studies have been crucial for enhancing HV3 production. nih.govresearchgate.net P. pastoris is a favored host due to its capacity for post-translational modifications. nih.gov Researchers have successfully expressed HV3 in P. pastoris GS115/pPIC9K-hv3, achieving significant antithrombin activity. nih.govresearchgate.net A key area of investigation has been the influence of the methanol (B129727) induction phase on gene expression. nih.govresearchgate.net Transcriptomic analysis revealed that while methanol assimilation pathways were activated, subsequent metabolic processes, including central carbon metabolism, energy metabolism, and amino acid biosynthesis, were often downregulated. nih.govresearchgate.net This suggests that upregulating these downstream pathways could be a strategy to improve HV3 yield. nih.govresearchgate.net

The general workflow for transcriptomic analysis in this context involves several key steps:

StepDescription
RNA Extraction Isolation of total RNA from leech salivary glands or recombinant host cells.
Library Construction Preparation of cDNA libraries for sequencing.
Sequencing High-throughput sequencing of the cDNA libraries.
Data Analysis Assembly of transcripts, gene annotation, and quantification of gene expression levels (e.g., FPKM).
Differential Expression Identification of genes that are significantly up- or downregulated between different conditions.

This table outlines the general steps involved in a typical transcriptomic analysis experiment for studying this compound expression.

These transcriptomic approaches provide a theoretical basis for genetic modifications aimed at optimizing HV3 production, moving beyond trial-and-error methods to a more targeted, data-driven strategy. researchgate.net

High-Throughput Screening (HTS) Assays for this compound Activity and Binding

High-throughput screening (HTS) is a critical technology in the research and development of this compound, enabling the rapid testing of large numbers of compounds to identify those that modulate its activity or binding. bmglabtech.com HTS is primarily used to discover new molecules that can either enhance or inhibit the anticoagulant function of hirudin, or to screen libraries of hirudin variants for improved properties. bmglabtech.comlimes-institut-bonn.de

The core of an HTS assay for this compound revolves around its primary biological function: the potent and specific inhibition of thrombin. mdpi.com Therefore, assays are designed to measure this interaction quickly and efficiently in a miniaturized format, typically in 96, 384, or 1536-well plates. pharmaron.com

Common HTS readouts and platforms for this compound include:

Enzyme Activity Assays: These are the most direct functional assays. pharmaron.com A common method involves measuring the amidolytic activity of thrombin using a chromogenic substrate like S2238. nih.govmdpi.com In the presence of active this compound, the cleavage of the substrate by thrombin is inhibited, leading to a reduced colorimetric signal. This allows for the quantification of hirudin's inhibitory activity. google.com

Binding Affinity Assays: These assays directly measure the binding of this compound to thrombin. pharmaron.com Techniques like Fluorescence Polarization (FP) can be used, where a fluorescently labeled hirudin variant is employed. limes-institut-bonn.de The binding to the much larger thrombin molecule results in a change in the polarization of the emitted light. limes-institut-bonn.de

Reporter Gene Assays: In cell-based HTS, reporter genes can be used to indirectly measure the effects of this compound. limes-institut-bonn.de

The HTS process for this compound research can be summarized in the following stages:

StageDescription
Assay Development Miniaturization and optimization of a biochemical or cell-based assay suitable for automation.
Library Screening Automated screening of large compound libraries or hirudin variant libraries.
Hit Identification Identification of "hits" – compounds or variants that show the desired activity.
Hit Confirmation Re-testing of hits to confirm their activity and rule out false positives.
Dose-Response Analysis Characterization of confirmed hits at multiple concentrations to determine their potency (e.g., IC50).

This table provides a generalized overview of the high-throughput screening workflow as it applies to this compound research.

These HTS methodologies are instrumental in identifying novel hirudin-based anticoagulants and in the fundamental study of the hirudin-thrombin interaction. bmglabtech.comlimes-institut-bonn.de

Immunoinformatic Tools for Antigenicity Prediction and Epitope Identification of this compound

Immunoinformatic tools have emerged as a critical component in the preclinical assessment of this compound, particularly in predicting its potential antigenicity and identifying the specific regions (epitopes) that may trigger an immune response. bioline.org.br As a therapeutic protein, hirudin can be recognized as foreign by the host immune system, leading to the production of anti-hirudin antibodies. researchgate.net These antibodies can neutralize its anticoagulant effect and potentially cause adverse reactions. Immunoinformatics offers a computational approach to proactively identify and mitigate this immunogenicity. bioline.org.brnih.gov

The process involves using specialized algorithms and databases to analyze the amino acid sequence of this compound. bioline.org.br These tools predict which peptide fragments of the protein are likely to bind to Major Histocompatibility Complex (MHC) class II molecules, a crucial step in initiating a T-helper cell response, which in turn leads to antibody production. researchgate.net

Several web-based tools and servers are commonly employed for this purpose:

Tool/DatabaseFunction
IEDB (Immune Epitope Database) A comprehensive resource for predicting and analyzing T-cell and B-cell epitopes. It provides scores for peptide-MHC binding affinity. bioline.org.brbiorxiv.org
ProPred A server for predicting MHC Class-II binding regions within a protein sequence. bioline.org.br
VaxiJen A tool for the prediction of antigens based on the physicochemical properties of the protein. nih.gov

This table lists some of the key immunoinformatic tools used for predicting the antigenicity and epitopes of this compound.

Research has utilized these tools to analyze the this compound sequence and predict potential T-cell epitopes. bioline.org.br For example, one study used ProPred and IEDB to evaluate the binding affinity of hirudin-derived peptides to the HLA-DRB1*0101 allele, a common human MHC variant. bioline.org.br Based on these predictions, researchers can design and synthesize mutant versions of this compound with specific amino acid substitutions aimed at reducing their binding affinity to MHC molecules. researchgate.net

Subsequent experimental validation, often involving in vitro T-cell proliferation assays and in vivo studies in animal models, is then used to confirm the reduced immunogenicity of these modified hirudin variants. researchgate.net For instance, mutants of Hirudin III, such as T4K and V21K, were designed based on computational predictions and were shown to have significantly reduced T-cell responses and antibody production in mice. researchgate.net

This combination of in silico prediction and experimental validation provides a rational design strategy to develop less immunogenic hirudin-based therapeutics, enhancing their safety and efficacy profile. researchgate.net

Viii. Future Directions and Emerging Research Avenues for Hirudin Hv3

Development of Advanced Recombinant Production Platforms for Hirudin HV3

Efficient and scalable production of recombinant this compound (rHV3) is crucial for its widespread availability in research. While traditional microbial expression systems like Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been widely used for recombinant hirudin production, including HV3, future efforts aim to develop more advanced platforms tandfonline.comtandfonline.comcreative-diagnostics.com. These advanced platforms seek to increase yield, improve protein folding, and facilitate post-translational modifications.

Cell-free protein synthesis systems are emerging as promising alternatives, potentially offering advantages in overcoming issues like misfolding and inclusion body formation often encountered in bacterial systems nih.govpreprints.org. Although mammalian and insect cell systems have been explored, their yields for recombinant hirudin have historically been low, suggesting a need for significant optimization to become viable advanced platforms tandfonline.com. Research into optimizing fermentation conditions, utilizing stronger promoters (such as the T7 promoter in E. coli), and exploring novel microbial or eukaryotic hosts are key areas for developing next-generation rHV3 production platforms tandfonline.comtandfonline.com.

Strategies to Overcome Limitations of Recombinant this compound (e.g., sulfation)

A significant limitation of recombinant hirudin variants, including HV3, produced in standard microbial or yeast systems is the absence of sulfation at a specific tyrosine residue (Tyr-63 in HV1/HV2, Tyr-64 in HV3), which is present in natural hirudin and enhances its interaction with thrombin tandfonline.comcreative-diagnostics.comnih.govnih.govmcmaster.ca. This lack of sulfation can result in lower anticoagulant activity compared to the natural form creative-diagnostics.comnih.gov.

Future research is focused on developing strategies to address this limitation. Approaches include co-expression systems that provide the necessary enzymes and sulfate (B86663) donors for in vivo sulfation nih.gov. Molecular structural modifications are also being explored to compensate for the lack of sulfation or to introduce alternative modifications that enhance activity or stability nih.gov. Cell-free synthesis systems may also offer better control over the reaction environment, potentially allowing for enzymatic or chemical sulfation during or after synthesis nih.gov. Overcoming the sulfation challenge is critical for producing rHV3 with anticoagulant activity comparable to its natural counterpart.

Exploration of Novel Biological Activities and Targets for this compound in Research Models

Beyond its well-established role as a potent thrombin inhibitor, future research aims to explore novel biological activities and targets for this compound in various research models. While the antithrombotic effects of hirudin and its derivatives are extensively studied, broader investigations into other potential therapeutic or research applications are ongoing creative-diagnostics.comnih.govresearchgate.net.

Research using in vitro and in vivo models is exploring the effects of hirudin variants, including HV3 or HV3-derived constructs, on processes beyond direct thrombin inhibition in coagulation. These include potential roles in wound repair, anti-fibrosis mechanisms, effects on diabetic complications, anti-tumor activities, anti-hyperuricemia effects, and impact on cerebral hemorrhage tandfonline.comcreative-diagnostics.comnih.govresearchgate.net. Fusion proteins involving HV3, such as fusions with albumin for extended half-life or with targeting moieties, are being investigated in research models to assess their efficacy in specific conditions and their interaction with novel targets nih.govashpublications.orgnih.gov. The exploration of these diverse biological activities could uncover new research avenues and potential applications for HV3.

Design of Next-Generation this compound Analogs with Tailored Research Properties

The rational design and engineering of this compound analogs with tailored properties for specific research applications represent a significant future direction. This involves modifying the amino acid sequence or structure of HV3 to enhance desired characteristics such as thrombin binding affinity, specificity for particular thrombin conformers or exosites, stability, solubility, or half-life in research models tandfonline.comnih.govnih.govresearchgate.net.

Strategies include creating hybrid hirudin molecules by combining elements from different variants, such as the CX-397 hybrid of HV1 and HV3 tandfonline.com. Fusion proteins, where HV3 is linked to other peptides or proteins like RGD sequences, albumin, or Annexin V, are designed to achieve specific research objectives such as targeted delivery or prolonged circulation nih.govashpublications.orgnih.gov. Rational design approaches, often guided by structural information of hirudin-thrombin complexes, are employed to introduce specific mutations aimed at altering binding kinetics or introducing new functionalities nih.govresearchgate.net. Chemical modifications can also be applied to improve properties like stability or to conjugate HV3 to other molecules for research purposes tandfonline.com. The goal is to create a library of HV3 analogs optimized for diverse research needs.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) techniques is poised to accelerate and enhance various aspects of this compound research and design. AI/ML can be applied to analyze large datasets generated from high-throughput screening of hirudin variants and analogs, predict the properties of novel sequences, and optimize production processes h-its.orgresearchgate.netnih.gov.

Q & A

Q. Q1. What experimental methodologies are essential for characterizing the structural and functional properties of Hirudin HV3?

Answer:

  • Structural Analysis : Utilize transcriptome sequencing (e.g., BGIseq-500 platform) to identify this compound homologs, as demonstrated in the identification of Hirudin-HN (Unigene5370) in Hirudo nipponia . Pair this with mass spectrometry to confirm post-translational modifications (e.g., disulfide bonds) critical for thrombin inhibition.
  • Functional Assays : Employ thrombin inhibition assays (e.g., chromogenic substrate-based kinetic analysis) to measure IC₅₀ values. Validate specificity using competitive ELISA with thrombin-binding epitopes .

Q. Q2. How can researchers ensure reproducibility in this compound purification protocols across laboratories?

Answer:

  • Standardization : Document buffer conditions (e.g., pH, ionic strength) and chromatography steps (e.g., affinity purification using thrombin-coupled resins).
  • Validation : Cross-reference results with established datasets (e.g., transcriptome data from Hirudo medicinalis) and share raw sequencing files via repositories like NCBI SRA .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in this compound’s thrombin-binding kinetics reported across studies?

Answer:

  • Data Harmonization : Conduct meta-analyses of kinetic parameters (e.g., KdK_d, konk_{on}, koffk_{off}) using PRISMA guidelines, focusing on variables like pH, temperature, and assay platforms .
  • Structural Dynamics : Apply molecular dynamics simulations (e.g., GROMACS) to model how conformational changes in thrombin’s exosite I affect this compound binding .

Q. Q4. How can transcriptome and proteome data be integrated to study this compound expression variability in leech populations?

Answer:

  • Multi-Omics Workflow : Combine RNA-seq data (e.g., 6.5 Gb transcriptomes from Hirudo nipponia) with LC-MS/MS proteomics to quantify isoform expression. Use PCA to identify environmental or genetic factors influencing variability .
  • Statistical Models : Apply ANOVA to test for differential expression across populations, adjusting for covariates like leech age or feeding status .

Q. Q5. What experimental designs address challenges in studying this compound’s in vivo pharmacokinetics?

Answer:

  • Pharmacodynamic Markers : Use fluorescently labeled this compound (e.g., FITC conjugation) for real-time tracking in rodent models via intravital microscopy.
  • Ethical Frameworks : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to minimize animal use and prioritize non-invasive imaging .

Methodological Guidance

Q. Q6. How should researchers validate the specificity of this compound against thrombin isoforms (e.g., α-thrombin vs. γ-thrombin)?

Answer:

  • Kinetic Profiling : Use surface plasmon resonance (SPR) to compare binding affinities. For example, Hirudin-HN showed a 20-aa signal peptide critical for specificity; similar approaches can isolate isoform-specific interactions .
  • Mutagenesis : Design thrombin mutants (e.g., exosite I deletions) via CRISPR-Cas9 to confirm binding regions .

Q. Q7. What computational tools are recommended for predicting this compound’s tertiary structure?

Answer:

  • Homology Modeling : Use SWISS-MODEL or I-TASSER with templates like PDB 4HTC (Hirudin-thrombin complex). Validate with Ramachandran plots to ensure stereochemical accuracy .
  • Docking Simulations : Apply HADDOCK to model thrombin-Hirudin HV3 interactions, prioritizing residues identified in cross-linking mass spectrometry studies .

Data Interpretation and Reporting

Q. Q8. How to address discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

Answer:

  • Mechanistic Studies : Perform ex vivo clot lysis assays to assess interference from plasma proteins (e.g., fibrinogen).
  • Systematic Reviews : Follow Oxford Levels of Evidence to rank preclinical data quality, emphasizing studies with blinded outcome assessments .

Q. Q9. What frameworks guide the ethical use of this compound in translational research?

Answer:

  • Ethical Compliance : Adhere to institutional review boards (IRBs) for animal studies, citing ARRIVE 2.0 guidelines for reporting .
  • Data Transparency : Publish negative results (e.g., failed inhibition assays) in repositories like Zenodo to reduce publication bias .

Cross-Disciplinary Applications

Q. Q10. How can this compound research inform the design of synthetic thrombin inhibitors?

Answer:

  • Structure-Activity Relationships (SAR) : Map this compound’s reactive site loop (RSL) residues (e.g., Tyr³, Lys⁴⁷) using alanine scanning mutagenesis. Compare with peptidomimetics like Bivalirudin .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify small molecules mimicking this compound’s exosite I binding, validated via ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.